molecular formula C15H13N3O B493075 N-(2-phenyl-6-imidazo[1,2-a]pyridinyl)acetamide

N-(2-phenyl-6-imidazo[1,2-a]pyridinyl)acetamide

Cat. No. B493075
M. Wt: 251.28g/mol
InChI Key: TZNJVVXSMGKGMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-phenyl-6-imidazo[1,2-a]pyridinyl)acetamide is a member of imidazoles.

Scientific Research Applications

Antitumor Activity

N-(2-phenyl-6-imidazo[1,2-a]pyridinyl)acetamide derivatives have shown promising results in antitumor activity. A study demonstrated that these compounds exhibit significant anticancer activity against SMMC7721 and HCT116 cells, indicating their potential in cancer treatment research (Chen et al., 2022).

Peripheral Benzodiazepine Receptors Study

These compounds are also used in the study of Peripheral Benzodiazepine Receptors (PBR). For instance, imidazo[1,2-a]pyridine derivatives have been utilized as probes for PBR study using Single Photon Emission Computed Tomography (SPECT) (Katsifis et al., 2000).

Crystal Structure and Vibrational Properties

Research on the crystal structure and vibrational properties of these derivatives is also significant. Studies involving N-(8-(3-(3-(tert-butyl)ureido)phenyl)imidazo[1,2-a]pyridin-6-yl)acetamide have provided insights into the molecular structure and the stability of these compounds (Chen et al., 2021).

Radiolabelling and Imaging Studies

Imidazo[1,2-a]pyridine derivatives have been used in radiolabelling for imaging studies. For example, the preparation of [131I]- labelled imidazo [1,2-a]pyridines has been reported for potential imaging applications (Gang, 2006).

Melatonin Receptor Ligands

These compounds have been designed and synthesized as novel classes of melatonin receptor ligands. Research has evaluated their binding affinities to melatonin receptors, showing potential in the study of sleep disorders and circadian rhythms (El Kazzouli et al., 2011).

Copper-Catalyzed Dicarbonylation

The copper-catalyzed dicarbonylation of imidazo[1,2-a]pyridines with N,N-disubstituted acetamide or acetone has been studied, providing a new approach to synthesize carbonyl imidazo[1,2-a]pyridines. These studies contribute to the synthesis of fine chemicals and pharmaceuticals (Wang et al., 2015).

properties

Product Name

N-(2-phenyl-6-imidazo[1,2-a]pyridinyl)acetamide

Molecular Formula

C15H13N3O

Molecular Weight

251.28g/mol

IUPAC Name

N-(2-phenylimidazo[1,2-a]pyridin-6-yl)acetamide

InChI

InChI=1S/C15H13N3O/c1-11(19)16-13-7-8-15-17-14(10-18(15)9-13)12-5-3-2-4-6-12/h2-10H,1H3,(H,16,19)

InChI Key

TZNJVVXSMGKGMR-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CN2C=C(N=C2C=C1)C3=CC=CC=C3

Canonical SMILES

CC(=O)NC1=CN2C=C(N=C2C=C1)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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